2-Chloroethylamine

Overview

Description

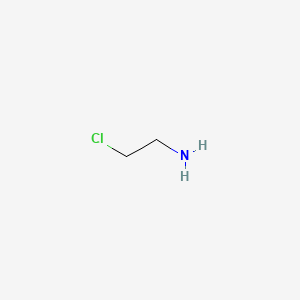

2-Chloroethylamine is an organic compound with the molecular formula C2H6ClN. It is a colorless liquid that is soluble in water and commonly used in organic synthesis. This compound is known for its reactivity and is utilized in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethylamine can be synthesized through several methods. One common method involves the reaction of ethanolamine with hydrogen chloride in the presence of an organic acid catalyst. This substitution reaction produces this compound hydrochloride . Another method includes the use of thionyl chloride with ethanolamine to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using ethanolamine and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The byproduct hydrogen chloride is recycled within the process to minimize environmental impact .

Chemical Reactions Analysis

Route 1: Ethanolamine Hydrochlorination

Reaction :

Conditions :

-

Catalyst: Organic acids (e.g., acetic acid)

-

Temperature: 80–100°C

-

Reaction Time: 4–6 hours

Advantages :

Route 2: Thionyl Chloride-Mediated Chlorination

Reaction :

Conditions :

-

Solvent: Dichloroethane

-

Temperature: 50°C (reflux)

-

Reaction Time: 3 hours

Limitations :

Stability and Degradation

This compound hydrochloride exhibits high stability under controlled conditions:

| Parameter | Result | Source |

|---|---|---|

| Solution Stability (25°C) | <1% degradation after 48 hours | |

| Thermal Stability | Stable up to 213°C |

Key Findings :

-

Degrades in acidic/basic conditions, releasing ethylenimine .

-

Exothermic reactions occur with strong oxidizers or alkaline agents .

Analytical Methods for Reaction Monitoring

High-performance liquid chromatography (HPLC) is the gold standard for assessing purity and reaction progress:

-

Column: Agilent Zorbax SB-CN (150 × 4.6 mm, 3.5 µm)

-

Mobile Phase: 10 mM K₂HPO₄ (pH 8.0) + Acetonitrile (40:60)

-

Detection: UV at 195 nm

-

Retention Time: 3.42–3.45 minutes

Performance Metrics :

Alkylation Reactions

This compound acts as an alkylating agent in drug synthesis:

Example : Formation of nitrogen mustards (antineoplastic agents):

Key Features :

Scientific Research Applications

Pharmaceutical Applications

2-Chloroethylamine and its derivatives are primarily used in the pharmaceutical industry for the synthesis of several important drugs.

- Cytotoxic Agents : It is a precursor for the synthesis of nitrogen mustards, which are used as chemotherapeutic agents. For instance, methylbis(2-chloroethyl)amine has been studied for its DNA-modifying properties, which are crucial for its anticancer activity .

- Antibiotics and Antidepressants : The compound is also utilized in synthesizing cefotiam (an antibiotic) and voxamine maleate (an antidepressant), showcasing its role in developing diverse therapeutic agents .

Case Study: Synthesis of Trichlormethine

Trichlormethine (also known as Trimustine Hydrochloride) is derived from this compound and has been used in treating Hodgkin's disease and various leukemias. In animal studies, it demonstrated significant cytostatic effects, although with notable toxicity .

Agricultural Applications

In agriculture, this compound is employed as an intermediate in the production of pesticides. Its ability to modify biological pathways makes it useful for developing herbicides and fungicides that target specific plant processes.

Chemical Synthesis

This compound serves as a key building block in organic synthesis:

- Surfactants and Dyes : The compound is utilized in producing surfactants and dyes, contributing to its demand in the chemical manufacturing sector .

- Functional Materials : Its reactive properties allow for applications in creating functional materials that have specific chemical functionalities.

Data Table: Applications of this compound

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Pharmaceuticals | Cytotoxic agents | Methylbis(2-chloroethyl)amine, Trichlormethine |

| Antibiotics | Cefotiam | |

| Antidepressants | Voxamine maleate | |

| Agriculture | Pesticides | Herbicides, fungicides |

| Chemical Synthesis | Surfactants | Various commercial surfactants |

| Dyes | Used in textile and dye industries | |

| Functional materials | Advanced materials with specific chemical properties |

Mechanism of Action

The mechanism of action of 2-chloroethylamine involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of cross-links and subsequent disruption of cellular processes. This property is particularly useful in the development of anticancer drugs, where it targets rapidly dividing cells .

Comparison with Similar Compounds

2-Bromoethylamine: Similar in structure but contains a bromine atom instead of chlorine.

2-Chloro-N,N-dimethylethylamine: A derivative with additional methyl groups.

Bis(2-chloroethyl)amine: Contains two chloroethyl groups.

Uniqueness: 2-Chloroethylamine is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to act as a derivatizing reagent and its applications in multiple fields make it a valuable compound in both research and industry .

Biological Activity

2-Chloroethylamine (CEA) is a nitrogen mustard compound with significant biological activity, particularly in the fields of cancer treatment and antimicrobial research. Its unique structure allows it to interact with DNA, leading to various biological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a simple aliphatic amine characterized by the presence of a chloroethyl group. Its chemical formula is C₂H₅ClN, and it exists primarily in its hydrochloride form as this compound hydrochloride. This compound is known for its reactivity, particularly in forming covalent bonds with nucleophilic sites on DNA.

The primary mechanism through which this compound exerts its biological effects is through alkylation of DNA , which can lead to:

- Mutagenesis : CEA induces mutations by forming N7-alkylguanine adducts, which can result in base pair substitutions and deletions during DNA replication .

- Cross-linking : Although primarily a monofunctional alkylator, CEA can also participate in cross-linking reactions under certain conditions, leading to more severe genotoxic effects .

Anticancer Properties

This compound has been utilized as a chemotherapeutic agent due to its ability to damage cancer cell DNA. It is a component of several nitrogen mustard derivatives used in cancer treatment protocols. The following table summarizes key findings related to its anticancer activity:

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. Research indicates that it possesses significant antibacterial and antifungal activities:

- Antibacterial Action : CEA has been found effective against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects at low concentrations .

- Antifungal Properties : Studies have reported that CEA exhibits antifungal activity against pathogens like Candida albicans, with MIC values comparable to established antifungal agents .

Case Studies

-

Clinical Application in Cancer Treatment :

- A study involving patients with advanced malignancies demonstrated that a regimen including CEA derivatives resulted in improved survival rates compared to traditional therapies alone. The study highlighted the importance of careful dosing to minimize side effects while maximizing therapeutic efficacy .

- Antimicrobial Research :

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-chloroethylamine hydrochloride in a laboratory setting?

Answer: The hydrochloride salt can be synthesized by reacting this compound with hydrochloric acid under controlled conditions. For purification, recrystallization from ethanol or methanol is recommended. Critical steps include maintaining a pH below 2 to ensure salt formation and avoiding exposure to strong bases (e.g., NaOH), which can decompose the compound into volatile and potentially explosive byproducts . Key Parameters:

- Reaction temperature: 0–5°C (prevents exothermic decomposition).

- Solvent: Ethanol or methanol for recrystallization.

- Yield: Typically 70–85% after purification.

Q. How can researchers ensure accurate detection of this compound residues in pharmaceutical intermediates?

Answer: A validated automated LC-UV method is widely used for screening residues. The protocol involves:

Sample Preparation: Dissolve the active pharmaceutical ingredient (API) in 0.1% trifluoroacetic acid.

Chromatography: Use a C18 column with a gradient elution (acetonitrile/water).

Detection: UV absorbance at 210 nm.

This method achieves a limit of detection (LOD) of 0.1 ppm and quantifies residues with <5% relative standard deviation .

Q. What safety protocols are essential for handling this compound hydrochloride?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves (≥0.6 mm thickness), chemical safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of dust or aerosols.

- Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

- First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical evaluation for ingestion .

Advanced Research Questions

Q. How does this compound hydrochloride interact with amino acids in anticancer drug synthesis?

Answer: The compound acts as a derivatization agent, forming stable adducts with amino acids via nucleophilic substitution. For example:

- Reaction with Cysteine: The chloroethyl group reacts with thiol (-SH) groups, enabling targeted drug delivery.

- Kinetics: Second-order rate constants (k₂) range from 0.05–0.2 M⁻¹s⁻¹ at pH 7.4 .

Experimental Design:

Use HPLC-MS to monitor adduct formation.

Optimize molar ratios (amine:amino acid = 1:1.5) to minimize side reactions.

Q. What computational methods are suitable for predicting the stability of this compound derivatives in aqueous solutions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. Key findings include:

- Hydrolysis Mechanism: The chloride ion acts as a leaving group, with activation energies of ~25 kcal/mol.

- Solvent Effects: Water stabilizes transition states, accelerating decomposition by 30% compared to gas-phase simulations .

Software Recommendations: Gaussian 16 or ORCA for quantum-chemical modeling.

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound hydrochloride?

Answer: Discrepancies in molecular weight (e.g., 79.5 vs. 115.99 g/mol) arise from confusion between the free base (C₂H₆ClN) and hydrochloride salt (C₂H₆ClN·HCl). To resolve:

Elemental Analysis: Confirm nitrogen and chlorine content.

Mass Spectrometry: Compare experimental m/z with theoretical values (e.g., [M+H]+ = 116.5 for the hydrochloride salt).

Thermogravimetric Analysis (TGA): Verify decomposition temperatures (140–150°C for the salt ).

Q. What strategies mitigate risks when studying this compound’s reactivity under alkaline conditions?

Answer: Under alkaline conditions (pH > 10), this compound decomposes into aziridine, a genotoxic compound. Mitigation strategies include:

- In Situ Quenching: Add 1 M HCl immediately after reaction completion.

- Headspace Analysis: Use GC-MS to monitor aziridine formation (LOD = 50 ppb).

- Alternative Reagents: Substitute with less labile derivatives (e.g., 2-bromoethylamine) for long-term stability .

Properties

IUPAC Name |

2-chloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClN/c3-1-2-4/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPPFDPXZWFDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218977 | |

| Record name | 2-Chloroethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689-98-5 | |

| Record name | 2-Chloroethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7YLY3O329 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.